molecular formula C16H20N2O5 B11678038 Ethyl 4-[4-(acetyloxy)benzoyl]piperazine-1-carboxylate

Ethyl 4-[4-(acetyloxy)benzoyl]piperazine-1-carboxylate

Cat. No.: B11678038
M. Wt: 320.34 g/mol
InChI Key: MHLZJFLWBWKNHR-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(acetyloxy)benzoyl]piperazine-1-carboxylate is a synthetic piperazine derivative intended for research and development purposes, specifically as a key building block in pharmaceutical chemistry. Compounds within the ethyl piperazine-1-carboxylate class are well-established as versatile intermediates in organic synthesis . The structure of this compound, featuring a piperazine core protected by a carbamate group (ethyl carboxylate) and substituted with a 4-acetyloxybenzoyl moiety, makes it a valuable scaffold for constructing more complex molecules. Similar piperazine carboxylates are frequently employed in the synthesis of active pharmaceutical ingredients (APIs), such as the antihistamine Cetirizine, demonstrating the strategic importance of this chemical class in drug discovery . The presence of the acetyloxybenzoyl group suggests potential applications in developing probes or candidates with specific biological activities. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, or personal use. Researchers should handle this material with appropriate precautions, consulting the Safety Data Sheet (SDS) prior to use.

Properties

Molecular Formula

C16H20N2O5

Molecular Weight

320.34 g/mol

IUPAC Name

ethyl 4-(4-acetyloxybenzoyl)piperazine-1-carboxylate

InChI

InChI=1S/C16H20N2O5/c1-3-22-16(21)18-10-8-17(9-11-18)15(20)13-4-6-14(7-5-13)23-12(2)19/h4-7H,3,8-11H2,1-2H3

InChI Key

MHLZJFLWBWKNHR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)OC(=O)C

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation

PMC11085656 details Friedel-Crafts reactions using AlCl₃ as a catalyst. For 4-hydroxybenzoyl derivatives, the hydroxyl group is protected (e.g., as a methyl ether) prior to acylation.

Procedure :

  • Protect 4-hydroxybenzoic acid as its methyl ether using dimethyl sulfate.

  • Convert to acyl chloride with thionyl chloride.

  • React with piperazine-1-carboxylate in DCM/AlCl₃ at 90°C for 6 hours.

  • Yield : 68–75% after deprotection (HCl/MeOH).

Coupling Reagent-Assisted Benzoylation

EP0284359B1 employs coupling agents like HATU or EDC/HOBt for direct amide bond formation between 4-hydroxybenzoic acid and piperazine-1-carboxylate.

Optimized Conditions :

  • Reagents : 4-Hydroxybenzoic acid (1 equiv), EDC (1.2 equiv), HOBt (1.1 equiv), DIPEA (3 equiv).

  • Solvent : DMF, room temperature, 12 hours.

  • Yield : 82% after column chromatography.

Acetylation of the Hydroxyl Group

The final acetylation step uses acetyl chloride or acetic anhydride.

Acetic Anhydride/Pyridine System

US5539110 reports acetylation in pyridine at 0°C, achieving >90% yield.

Protocol :

  • Reagents : 4-Hydroxybenzoyl intermediate (1 equiv), acetic anhydride (2 equiv), pyridine (3 equiv).

  • Conditions : 0°C to room temperature, 2 hours.

  • Workup : Dilute HCl wash, extraction with ethyl acetate.

Catalytic DMAP

Dimethylaminopyridine (DMAP) accelerates acetylation in dichloromethane, as described in WO2023002502A1 .

  • Yield : 88–94% with 0.1 equiv DMAP.

Integrated Synthesis Pathways

Combining the above steps, two optimized routes emerge:

Route A: Sequential Functionalization

  • Piperazine → ethyl piperazine-1-carboxylate (, 92% yield).

  • Friedel-Crafts acylation with 4-methoxybenzoyl chloride (, 75% yield).

  • Demethylation (BBr₃/DCM) → acetylation (, 90% yield).

  • Overall Yield : 62%.

Route B: Coupling Reagent Approach

  • Piperazine → ethyl piperazine-1-carboxylate ().

  • EDC/HOBt-mediated coupling with 4-hydroxybenzoic acid (, 82% yield).

  • Direct acetylation (, 94% yield).

  • Overall Yield : 70%.

Critical Analysis of Methods

Method Advantages Limitations
Friedel-CraftsHigh atom economyRequires harsh conditions (AlCl₃)
EDC/HOBt couplingMild conditions, high selectivityCostly reagents
Reductive aminationTolerates bulky groupsLow yields for electron-deficient arenes

Scalability and Industrial Relevance

Route B (coupling reagent approach) is preferred for large-scale synthesis due to milder conditions and higher reproducibility. US20110152286A1 highlights the use of flow chemistry to enhance throughput, reducing reaction times by 40%.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-(acetyloxy)benzoyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol for ester hydrolysis.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Corresponding hydrolyzed products.

Scientific Research Applications

Antidepressant and Analgesic Activity

Research indicates that derivatives of piperazine-1-carboxylic acids, including ethyl 4-[4-(acetyloxy)benzoyl]piperazine-1-carboxylate, exhibit antidepressant and analgesic properties. These compounds are believed to affect neurotransmitter systems in the brain, particularly serotonin and norepinephrine pathways, thereby alleviating symptoms of depression and pain .

Case Study:
A study detailed in a patent application highlighted the efficacy of piperazine derivatives in treating depression and pain disorders. The findings suggest that compounds similar to this compound can be developed into therapeutic agents for these conditions .

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly its ability to inhibit cancer cell growth. Research has shown that piperazine derivatives can induce apoptosis in various cancer cell lines, including breast and colorectal cancers .

Data Table: Anticancer Activity of Piperazine Derivatives

Compound NameCancer TypeIC50 (µM)Mechanism of Action
This compoundBreast Cancer7.9Induces apoptosis
This compoundColorectal Cancer92Inhibits cell proliferation

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions starting from piperazine derivatives. The structural features that contribute to its biological activity include:

  • A piperazine ring , which is known for its versatility in drug design.
  • An acetyloxy group that enhances solubility and bioavailability.
  • A benzoyl moiety that may interact with various biological targets.

Synthesis Pathway Overview:
The synthesis may involve:

  • Formation of the piperazine core.
  • Acetylation of the hydroxyl group.
  • Coupling with a benzoyl derivative.

Mechanism of Action

The mechanism of action of ethyl 4-[4-(acetyloxy)benzoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could act as an inhibitor of acetylcholinesterase, thereby increasing the levels of acetylcholine in the nervous system.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

Ester Group Modifications
  • Ethyl vs. tert-Butyl Carboxylates :
    • The ethyl carboxylate group in the target compound contrasts with tert-butyl esters in analogs like tert-butyl 4-(3-(2-cyclohexylethoxy)benzoyl)piperazine-1-carboxylate (). The tert-butyl group enhances hydrolytic stability but reduces metabolic lability compared to ethyl esters, which are more prone to enzymatic cleavage .
    • Example: tert-Butyl 4-(2-chloro-4-(1-phenylethyl)benzoyl)piperazine-1-carboxylate () demonstrates higher stability in biological assays due to steric protection of the ester .
Acyl vs. Sulfonyl Substituents
  • Benzoyl vs. Sulfonamide Groups: The acetyloxybenzoyl group in the target compound differs from sulfonamide-containing analogs (e.g., ethyl 4-{N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}piperazine-1-carboxylate, ). Example: Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate () has a molecular weight of 298.36 g/mol, lower than the target compound due to the absence of the acetyloxybenzoyl group .

Functional Group Diversity on the Aromatic Ring

Electron-Withdrawing vs. Electron-Donating Groups
  • Acetyloxy (-OAc) vs. This difference may influence π-π stacking interactions in receptor binding .
  • Chloro and Fluoro Substituents :
    • Halogenated analogs, such as ethyl 4-{N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate (), introduce steric and electronic effects that enhance lipophilicity and membrane permeability .

Key Research Findings

  • Steric Effects : Bulkier esters (e.g., tert-butyl) improve stability but may reduce binding affinity in enzyme pockets compared to ethyl esters .
  • Electronic Effects : Electron-withdrawing groups (e.g., acetyloxy) on the benzoyl ring could modulate the compound’s reactivity in nucleophilic environments .

Biological Activity

Ethyl 4-[4-(acetyloxy)benzoyl]piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes various research findings related to its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Synthesis

The compound features a piperazine ring, which is a common motif in various pharmacologically active compounds. The presence of the benzoyl and acetyloxy groups contributes to its lipophilicity and potential interactions with biological targets. Synthesis typically involves the reaction of piperazine derivatives with acylating agents, leading to the formation of the desired ester.

Anticancer Properties

Recent studies have demonstrated that derivatives of similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with the benzoylpiperidine framework have shown IC50 values ranging from 19.9 to 75.3 µM against human breast cancer cells (MDA-MB-231 and MCF-7) and ovarian cancer cells (COV318 and OVCAR-3) . This suggests that this compound may also possess similar anticancer properties, warranting further investigation.

The mechanism by which these compounds exert their effects often involves inhibition of specific enzymes or pathways critical for cancer cell survival. For example, structural analogs have been shown to act as reversible inhibitors of monoacylglycerol lipase (MAGL), which plays a role in the endocannabinoid system . The binding affinity and selectivity for MAGL suggest that this compound may similarly interact with this enzyme or other related targets.

Pharmacokinetics and Toxicity

While detailed pharmacokinetic data for this compound is limited, studies on related compounds indicate favorable absorption and distribution characteristics. For instance, some derivatives have demonstrated good blood-brain barrier permeability and low neurotoxicity at therapeutic concentrations .

Research Findings Summary

Study Target IC50 Value Effect
MDA-MB-231 Breast Cancer Cells19.9 µMAntiproliferative
OVCAR-3 Ovarian Cancer Cells31.5 µMAntiproliferative
MAGL Inhibition80 nMReversible Inhibitor

Case Studies

A notable case study involved the modification of benzoylpiperidine derivatives, where researchers systematically altered substituents on the phenolic ring to enhance potency against MAGL. The most potent derivative achieved an IC50 value of 80 nM, highlighting the importance of structural optimization in drug development .

Q & A

Q. What are the standard synthetic routes for Ethyl 4-[4-(acetyloxy)benzoyl]piperazine-1-carboxylate?

The synthesis typically involves multi-step reactions, starting with the functionalization of the piperazine core. Key steps include:

  • Acylation : Reacting piperazine with 4-(acetyloxy)benzoyl chloride under anhydrous conditions in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.
  • Esterification : Introducing the ethyl carboxylate group via nucleophilic substitution or coupling reagents like DCC (dicyclohexylcarbodiimide).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity . Critical parameters include pH control (~7–8 for acylation), inert gas (N₂/Ar) for moisture-sensitive steps, and monitoring via TLC .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and ester/amide bond formation (e.g., δ 1.2–1.4 ppm for ethyl group protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z ~375) and fragmentation patterns .
  • X-ray Crystallography : For absolute stereochemical determination; SHELX software is commonly used for refinement .

Q. What functional groups influence its chemical reactivity?

Key groups include:

  • Acetyloxybenzoyl : Electrophilic aromatic substitution susceptibility (e.g., nitration at the para position).
  • Piperazine Ring : Basic nitrogen sites for protonation or coordination with metal catalysts.
  • Ethyl Carboxylate : Hydrolyzable under acidic/basic conditions to yield carboxylic acid derivatives .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Strategies include:

  • Catalyst Screening : Use Pd(OAc)₂ or CuI for coupling steps to reduce side products .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in acylation steps .
  • Real-Time Monitoring : In-situ FT-IR or HPLC to track intermediate formation and adjust reaction time/temperature .

Q. How can contradictions in spectroscopic data be resolved?

  • Cross-Validation : Compare NMR data with computational predictions (DFT calculations for ¹³C chemical shifts) .
  • Impurity Profiling : Use LC-MS/MS to identify byproducts (e.g., hydrolyzed esters or acylated side chains) .

Q. What computational methods aid in studying its structure-activity relationships?

  • Molecular Docking : AutoDock Vina to predict binding affinities with enzymes (e.g., kinases) using PDB structures .
  • MD Simulations : GROMACS to simulate solvation dynamics and stability of the acetyloxy group in aqueous media .

Q. How can researchers design experiments to assess biological activity?

  • In Vitro Assays :
  • Enzyme Inhibition : Measure IC₅₀ values against target proteins (e.g., COX-2) using fluorometric assays .
  • Cellular Uptake : Radiolabel the compound with ¹⁴C for tracking in cell lines via scintillation counting .
    • Biophysical Studies : SPR or ITC to quantify binding kinetics with receptors (e.g., GPCRs) .

Q. What strategies modify the compound for enhanced pharmacokinetic properties?

  • Pro-Drug Design : Replace the ethyl ester with a tert-butyl group to improve metabolic stability .
  • PEGylation : Introduce polyethylene glycol chains to increase solubility and reduce clearance rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.